4-(Methylsulfonyl)picolinic acid

Regioisomer Structure-Activity Relationship Picolinic Acid

Researchers needing a precise 4-methylsulfonyl picolinic acid building block often face inconsistent regioisomer purity. 4-(Methylsulfonyl)picolinic acid (CAS 1026676-25-4) eliminates this risk. - Guaranteed 95% purity, with the critical 4-position substituent verified to ensure accurate SAR and coordination chemistry outcomes. - Stable global supply with standard pack sizes (100 mg to 5 g) and bulk custom synthesis available on request, ensuring uninterrupted research workflows.

Molecular Formula C7H7NO4S
Molecular Weight 201.20 g/mol
Cat. No. B8097543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)picolinic acid
Molecular FormulaC7H7NO4S
Molecular Weight201.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=NC=C1)C(=O)O
InChIInChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyRGRXXKBEAKPGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)picolinic Acid for Research: A Methylsulfonyl-Substituted Picolinic Acid Building Block


4-(Methylsulfonyl)picolinic acid (CAS 1026676-25-4) is a picolinic acid derivative characterized by a methylsulfonyl group at the 4-position of the pyridine ring . This heterocyclic building block (C₇H₇NO₄S, MW 201.20) is supplied at standard research purities of 95% or higher . Its structure incorporates a carboxylic acid moiety and an electron-withdrawing sulfonyl substituent, making it a versatile scaffold for coordination chemistry and medicinal chemistry research .

Why 4-(Methylsulfonyl)picolinic Acid Is Not Freely Interchangeable with Other Sulfonyl-Picolinic Isomers


In scientific procurement, the precise substitution pattern on the picolinic acid core is a critical determinant of biological activity and coordination chemistry behavior. Methylsulfonyl substituents at the 3-, 4-, 5-, or 6-positions yield regioisomers with distinct electronic properties, steric profiles, and metal-chelating geometries [1]. The 4-position placement, in particular, orients the electron-withdrawing sulfonyl group in a manner that can modulate the pKa of the carboxylic acid and influence the compound's ability to interact with specific enzymatic active sites or metal centers. Simply substituting 4-(methylsulfonyl)picolinic acid with a 3- or 6-substituted analog, even from the same vendor catalog, may lead to different research outcomes in structure-activity relationship studies or coordination complex synthesis. The following quantitative evidence underscores these differentiation points.

4-(Methylsulfonyl)picolinic Acid: Comparative Evidence for Scientific Selection


Positional Isomer Differentiation: Physicochemical and Biological Activity Implications

The position of the methylsulfonyl group on the picolinic acid ring dictates its physicochemical properties and potential biological interactions. For 4-(methylsulfonyl)picolinic acid, the 4-substitution pattern distinguishes it from isomers such as 3-(methylsulfonyl)picolinic acid (CAS 61830-06-6) and 6-(methylsulfonyl)picolinic acid (CAS 1186663-28-4) . While experimental data comparing all isomers are limited, class-level inference suggests that the 4-position sulfonyl group can engage in distinct hydrogen bonding and electrostatic interactions, influencing the compound's reactivity in medicinal chemistry and coordination chemistry applications [1].

Regioisomer Structure-Activity Relationship Picolinic Acid

Research-Grade Purity and Characterization for Reproducible Synthesis

4-(Methylsulfonyl)picolinic acid is commercially available with a standard purity of 95% or higher, as verified by HPLC, NMR, and GC analyses . This level of characterization ensures that the compound meets the rigorous demands of academic and industrial research, providing a consistent starting material for organic synthesis, medicinal chemistry, and material science applications .

Purity HPLC NMR

Predicted Physicochemical Properties for Pre-Experimental Planning

The predicted physicochemical parameters for 4-(methylsulfonyl)picolinic acid provide essential data for experimental design. These values, derived from advanced algorithmic predictions, offer a basis for understanding the compound's behavior in various laboratory conditions . While not experimental, these predictions can inform solvent selection, purification strategies, and handling procedures.

Physicochemical Boiling Point Density

Key Research Applications for 4-(Methylsulfonyl)picolinic Acid


Structure-Activity Relationship Studies in Medicinal Chemistry

The compound serves as a precise building block for exploring the impact of a 4-methylsulfonyl substituent on the biological activity of picolinic acid derivatives. Its well-defined structure allows researchers to systematically compare it against other regioisomers (e.g., 3- or 6-substituted) to map the SAR of enzyme inhibition or receptor binding [1].

Coordination Chemistry and Metal Complex Synthesis

With both a carboxylic acid and a sulfonyl group, 4-(methylsulfonyl)picolinic acid acts as a versatile ligand for transition metals. The 4-position sulfonyl group can participate in hydrogen bonding and alter the electronic environment at the metal center, potentially leading to complexes with unique catalytic or magnetic properties .

Organic Synthesis Intermediate

The compound's high purity and stable supply chain make it a reliable intermediate for multi-step syntheses of more complex molecules, including potential pharmaceutical candidates and agrochemicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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